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molecular formula C11H15BrN2O B8316474 N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

N'-(3-bromo-2-methylphenyl)isobutyrohydrazide

Cat. No. B8316474
M. Wt: 271.15 g/mol
InChI Key: RCXDMULPSOJFNA-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To 3-bromo-2-methylaniline (2.5 g, 13.4 mmol) in 3N HCl (16 mL) at −10° C. NaNO2 (1.02 g, 14.78 mmol) in water (3 mL) was added dropwise. The resultant mixture was stirred for 30 minutes. SnCl2.2H2O (7.58 g, 33.6 mmol) in conc. HCl (6 mL) was added slowly to the mixture. At −10° C. the mixture was stirred for 1 h. The mixture was filtered. The solid was rinsed with cold brine, 2N HCl, and EtOAc respectively, and then dried under vacuum for 20 minutes. To the dried solid in MeOH (20 mL) was added NEt3 (1.67 mL, 11.97 mmol) and isobutyryl chloride (0.67 mL, 6.3 mmol) dropwise at 0° C. The mixture was stirred at 0° C. for 30 minutes. The mixture was concentrated and the residue was purified by flash chromatography over silica gel, using 50% EtOAc in hexane, gave N′-(3-bromo-2-methylphenyl)isobutyrohydrazide. 1H-NMR (DMSO-d6) δ 9.70 (1H, s), 7.37 (1H, s), 6.96-6.90 (2H, m), 6.62-6.59 (1H, m), 2.52-2.40 (1H, m), 2.23 (3H, s), 1.08 (6H, d, J=4.0 Hz). Mass Spectrum (ESI) m/e=270.1 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].N([O-])=O.[Na+].O.O.Cl[Sn]Cl.CC[N:21](CC)CC.[C:26](Cl)(=[O:30])[CH:27]([CH3:29])[CH3:28]>Cl.O.CO>[Br:1][C:2]1[C:3]([CH3:9])=[C:4]([NH:5][NH:21][C:26](=[O:30])[CH:27]([CH3:29])[CH3:28])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)C
Step Two
Name
Quantity
1.67 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.58 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
16 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
At −10° C. the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The solid was rinsed with cold brine, 2N HCl, and EtOAc respectively
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)NNC(C(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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